DMX-5084

Description

Significance of MAP4K4 in Cellular Homeostasis and Stress Responses

MAP4K4 is implicated in various physiological and pathological conditions. frontiersin.org It plays a pivotal role in embryonic cell development and has been linked to the transformation, invasiveness, adhesion, migration, and inflammation of cancer cells. frontiersin.org Furthermore, dysregulation of MAP4K4 contributes to the development of metabolic diseases, cardiovascular diseases, type 2 diabetes, and impacts anti-viral immunity and the initiation and progression of cancer. frontiersin.org MAP4K4 functions as a Stress-Activated MAP Kinase (SAPK), driving the activation of MAPK-JNK cascades. researchgate.netheraldopenaccess.us Under conditions of osmotic and oxidative stress, MAP4K4 has been shown to directly phosphorylate NDR1 (also known as STK38), an AGC serine/threonine protein kinase, on Thr444, a key regulatory residue for NDR1 activation. researchgate.netheraldopenaccess.us This phosphorylation event is crucial for NDR1 activation in stress signaling. researchgate.netheraldopenaccess.us Apoptosis induced by TNF-α treatment or RASSF1A overexpression also signals through the RalA-MAP4K4-NDR1 pathway, suggesting a pro-apoptotic role for RalA mediated by MAP4K4 and NDR1 in response to extracellular stresses. researchgate.netheraldopenaccess.us In plants, MAP4K4, a Hippo/STE20 homolog, regulates BIK1-mediated immune responses by associating with and phosphorylating BIK1 to ensure its stability and activity. embopress.org

Overview of Kinase Inhibition Strategies in Biomedical Research

Kinases are critical regulatory enzymes, and their dysregulation is implicated in a wide range of diseases, particularly cancer. researchgate.netscienceopen.com Consequently, kinase inhibitors have become an essential class of tools in biomedical research and drug development. researchgate.netscienceopen.com Over 120 small-molecule kinase inhibitors have been utilized worldwide for investigating various diseases. scienceopen.commdpi.com

Strategies for kinase inhibition typically involve small molecules that target and modulate kinase activity through various mechanisms. researchgate.netmdpi.com A common approach involves inhibiting the kinase by binding to the ATP-binding pocket, either competitively (Type I) or by binding to an inactive conformation (Type II). mdpi.comdiscoveryontarget.com Allosteric inhibitors represent another strategy, binding to sites outside the ATP-binding pocket. mdpi.comdiscoveryontarget.com Designing selective kinase inhibitors can be challenging due to the high conservation of the ATP-binding pocket across different kinases. scienceopen.comdiscoveryontarget.com Strategies to enhance selectivity include targeting less conserved residues or exploiting differences in kinase domain flexibility. discoveryontarget.com

Contextualization of DMX-5084 as a Selective MAP4K4 Research Inhibitor

This compound is recognized as a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). selleckchem.comtargetmol.comselleckchem.comcaymanchem.comtargetmol.com It is primarily utilized as a research tool to explore the biological roles and pathways involving MAP4K4.

Research findings indicate that this compound inhibits human MAP4K4 with an IC50 value of 3 nM. selleckchem.comtargetmol.comselleckchem.comcaymanchem.comtargetmol.comcaymanchem.comselleck.co.jpnih.gov While demonstrating selectivity for MAP4K4 over a panel of 141 kinases at a concentration of 1 µM, this compound has also been shown to inhibit MAP4K6 and TRAF2- and NCK-interacting kinase (TNIK), albeit with lower potency. selleckchem.comcaymanchem.comcaymanchem.comselleck.co.jp The reported IC50 values for MAP4K6 and TNIK are 6.61 nM and 10.96 nM, respectively. caymanchem.comcaymanchem.comselleck.co.jp

Studies using this compound have provided insights into MAP4K4's involvement in cellular processes. For instance, this compound has been shown to prevent decreases in viability induced by hydrogen peroxide in vCor.4U ventricular cardiomyocytes, with an EC50 of 3.16 nM. caymanchem.comcaymanchem.com It also inhibits the reduction of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) induced by menadione (B1676200) in vCor.4U cells at concentrations of 3 or 10 µM. caymanchem.comcaymanchem.com Furthermore, this compound prevented menadione-induced decreases in the beating rate and force of contraction in a 3D human-engineered heart tissue model using vCor.4U cells. caymanchem.comcaymanchem.com In vivo research using this compound in a mouse model of ischemia-reperfusion injury demonstrated a reduction in infarct size when administered at 50 mg/kg. caymanchem.comcaymanchem.com These findings highlight the utility of this compound as a research compound for investigating the functional consequences of MAP4K4 inhibition in various cellular and physiological contexts.

Key Research Findings with this compound

| Target/Assay | Metric | Value | Notes | Source |

| Human MAP4K4 | IC50 | 3 nM | Inhibition of kinase activity | selleckchem.comtargetmol.comselleckchem.comcaymanchem.comtargetmol.comcaymanchem.comselleck.co.jpnih.gov |

| Human MAP4K6 | IC50 | 6.61 nM | Inhibition of kinase activity | caymanchem.comcaymanchem.comselleck.co.jp |

| TNIK | IC50 | 10.96 nM | Inhibition of kinase activity | caymanchem.comcaymanchem.comselleck.co.jp |

| vCor.4U cardiomyocytes (Hydrogen peroxide-induced) | EC50 | 3.16 nM | Prevention of viability decrease | caymanchem.comcaymanchem.com |

| vCor.4U cells (Menadione-induced) | - | 3 or 10 µM | Inhibition of decreased OCR and ECAR | caymanchem.comcaymanchem.com |

| 3D human-engineered heart tissue (Menadione-induced) | - | - | Prevention of decreased beating rate and force of contraction | caymanchem.comcaymanchem.com |

| Mouse model of ischemia-reperfusion injury | Dose | 50 mg/kg | Reduction in infarct size (In vivo) | caymanchem.comcaymanchem.com |

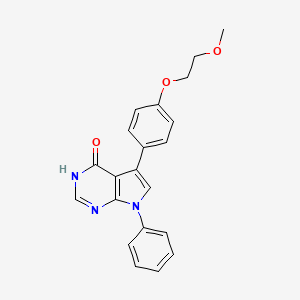

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Characterization of Dmx 5084 Target Engagement

Inhibitory Potency and Selectivity Profiling of DMX-5084

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the broader landscape of cellular kinases (the kinome). This compound has been subjected to rigorous profiling to determine these critical parameters.

This compound has been identified as a potent inhibitor of human MAP4K4. selleckchem.comtargetmol.comselleckchem.com In cell-free biochemical assays, it consistently demonstrates strong inhibitory activity in the low nanomolar range. The half-maximal inhibitory concentration (IC50) for this compound against human MAP4K4 is 3 nM. selleckchem.comtargetmol.comselleckchem.comcaymanchem.comambeed.cnselleckchem.commedchemexpress.com This potency is also expressed logarithmically as a pIC50 value of 8.55. selleckchem.comselleckchem.comambeed.cnselleckchem.commedchemexpress.combiochempartner.comselleck.co.jp

A key attribute of a high-quality chemical probe is high selectivity for its intended target, which minimizes off-target effects. This compound is characterized as a selective MAP4K4 inhibitor. selleckchem.comtargetmol.comselleckchem.comselleckchem.comnih.gov Studies have profiled its activity against large panels of kinases. One screening against 141 different kinases at a concentration of 1 µM confirmed its high selectivity for MAP4K4. caymanchem.com A broader screening against 376 kinases similarly found that this compound potently interferes with only a small number of other kinases, primarily the closely related MINK1 and TNIK. nih.gov

The selectivity profile of this compound has been further quantified through the determination of pIC50 values against a range of other kinases, demonstrating significantly lower potency for these off-targets compared to MAP4K4. targetmol.commedchemexpress.com

The highest off-target potency of this compound is observed against Misshapen-like kinase 1 (MINK1/MAP4K6) and TRAF2- and NCK-interacting kinase (TNIK/MAP4K7). selleckchem.comnih.gov These kinases are members of the same Germinal Center Kinase IV (GCK-IV) subfamily as MAP4K4 and share significant structural homology, particularly within the ATP-binding pocket. nih.govnih.govsgul.ac.uk Despite this similarity, this compound maintains a clear preference for MAP4K4. selleckchem.comselleckchem.comambeed.cnselleckchem.combiochempartner.comselleck.co.jp

The IC50 values for this compound against MINK1 and TNIK are 6.61 nM and 10.96 nM, respectively, which are approximately 2-fold and 3.6-fold higher than its IC50 for MAP4K4. caymanchem.com This demonstrates a distinct, albeit modest, selectivity window.

Mechanism of MAP4K4 Inhibition by this compound

Understanding the mechanism by which an inhibitor engages its target is fundamental to interpreting its biological effects. Research indicates that this compound functions as an ATP-competitive inhibitor of MAP4K4. nih.govresearchgate.net

As an ATP-competitive inhibitor, this compound directly competes with the endogenous substrate adenosine triphosphate (ATP) for binding to the kinase. nih.govresearchgate.net Its modus operandi involves occupying the ATP-binding pocket located in the N-terminal kinase domain of MAP4K4. nih.govsgul.ac.uk The binding is understood to involve critical interactions with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors. nih.gov

The effectiveness of this binding mechanism has been confirmed in target engagement studies, which demonstrated that this compound can block the binding of an ATP analog, desthiobiotin-ATP, to MAP4K4 in cardiac lysates. researchgate.net This competitive binding prevents the phosphotransfer reaction, thereby inhibiting the kinase's catalytic activity.

The binding of any ligand, including an ATP-competitive inhibitor, to a kinase can influence its conformational state. Protein kinases are dynamic enzymes that adopt various conformations to regulate their activity, and inhibitor binding can stabilize specific structural arrangements. nih.gov However, specific structural biology studies, such as X-ray crystallography or cryo-electron microscopy, detailing the precise conformational changes induced in MAP4K4 upon binding of this compound are not widely available in the current literature. The exact mechanisms of MAP4K4 activation and regulation, including potential allosteric conformational changes, remain an area of active investigation. frontiersin.org Therefore, while this compound is known to bind the ATP pocket, a detailed description of the specific structural perturbations it causes in the full-length MAP4K4 protein is not yet fully elucidated.

Downstream Signaling Pathway Modulation

The engagement of this compound with its primary target, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), initiates a cascade of downstream signaling events. As a potent and selective inhibitor, this compound's mechanism of action is centered on the attenuation of MAP4K4's kinase activity, thereby influencing key cellular pathways that regulate processes such as cell survival, inflammation, and metabolism.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway Dynamics

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that transduces extracellular signals into intracellular responses. This pathway is organized into a three-tiered kinase module, and MAP4K4 functions as an upstream regulator. Research has indicated that the inhibition of MAP4K4 with this compound has a specific impact on the components of the MAPK pathway.

Studies involving the knockdown of MAP4K4 have demonstrated a significant inhibition of c-Jun N-terminal kinase (JNK) phosphorylation nih.gov. The JNK signaling pathway is a critical component of the MAPK network and is activated in response to various cellular stresses. In contrast, the phosphorylation of p38 and Extracellular signal-regulated kinases (ERK) does not appear to be affected by the silencing of MAP4K4 nih.gov. This suggests that this compound, through its selective inhibition of MAP4K4, likely follows a similar pattern of downstream modulation, primarily targeting the JNK signaling axis within the broader MAPK network.

The Ste20 kinases, including MAP4K4, along with Misshapen-like kinase 1 (MINK1 or MAP4K6) and Traf2- and Nck-interacting kinase (TNIK or MAP4K7), have been identified as upstream regulators of the DLK/JNK signaling pathway in neurons nih.gov. These kinases act redundantly to regulate the activation of Dual leucine zipper kinase (DLK) and the subsequent JNK-dependent phosphorylation of c-Jun in response to stress nih.gov.

Table 1: Effect of MAP4K4 Inhibition on MAPK Pathway Phosphorylation

| MAPK Component | Phosphorylation Status upon MAP4K4 Inhibition |

| JNK | Significantly Inhibited |

| p38 | No significant change |

| ERK | No significant change |

Investigation of Interplay with Other Intracellular Signaling Networks

Beyond its effects on the MAPK pathway, the inhibition of MAP4K4 by this compound is anticipated to have broader implications for other interconnected intracellular signaling networks.

Hippo Signaling Pathway: Emerging evidence suggests a role for MAP4K4 in the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis. MAP4K4, along with other members of the MAP4K family, can directly phosphorylate and activate Large tumor suppressor kinases 1 and 2 (LATS1/2) nih.gov. The activation of LATS1/2 leads to the phosphorylation and subsequent cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ) nih.gov. Therefore, inhibition of MAP4K4 by this compound could potentially modulate the activity of the Hippo pathway, although further research is needed to fully elucidate this interaction.

NF-κB Signaling Pathway: MAP4K4 has also been implicated in the regulation of the Nuclear factor-kappa B (NF-κB) signaling pathway, independent of its influence on JNK signaling nih.gov. In response to Tumor necrosis factor-alpha (TNFα), MAP4K4 appears to be involved in increasing the expression of adhesion molecules ICAM-1 and VCAM-1 through the NF-κB pathway nih.gov. Interestingly, silencing MAP4K4 expression attenuates TNFα-induced NF-κB transcriptional activity without affecting the phosphorylation or degradation of IκB, the primary inhibitor of NF-κB nih.gov. This suggests a more nuanced role for MAP4K4 in this pathway, which could be a target of this compound's inhibitory action.

PI3K/Akt Signaling Pathway: Recent studies have uncovered a connection between MAP4K4 and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It has been reported that MAP4K4 can activate Akt phosphorylation independently of the canonical PI3K/PDK1 pathway researchgate.net. This finding suggests that in certain contexts, cells with high levels of MAP4K4 may exhibit resistance to PI3K inhibitors researchgate.net. Consequently, the use of a MAP4K4 inhibitor like this compound could potentially sensitize such cells to PI3K-targeted therapies.

Table 2: Investigated Interplay of MAP4K4 with Other Signaling Networks

| Signaling Pathway | Role of MAP4K4 | Potential Impact of this compound |

| Hippo | Phosphorylates and activates LATS1/2 | Modulation of YAP/TAZ activity |

| NF-κB | Regulates transcriptional activity independent of IκB phosphorylation | Attenuation of inflammatory responses |

| PI3K/Akt | Activates Akt phosphorylation independent of PI3K/PDK1 | Potential to overcome resistance to PI3K inhibitors |

Compound Names

In Vitro Research Paradigms and Cellular Mechanistic Investigations

Studies in Human Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

Human pluripotent stem cell-derived cardiomyocytes serve as a critical platform for studying the effects of compounds on human cardiac biology in a controlled setting. Research on DMX-5084 has leveraged these cells to understand its protective mechanisms at a cellular level.

Studies have demonstrated that this compound enhances the survival of hPSC-CMs when subjected to various oxidative stressors. researchgate.netnih.gov Oxidative stress, a key contributor to cardiomyocyte death in conditions like ischemia-reperfusion injury, was induced experimentally using agents such as hydrogen peroxide (H₂O₂) and menadione (B1676200). researchgate.net Treatment with this compound was shown to rescue cell survival in these conditions. researchgate.net

The protective effect of this compound on cardiomyocyte viability has been quantified using multiple assays. The CellTiter-Glo assay, which measures ATP content as an indicator of viable cells, showed a significant increase in viability in this compound-treated cells compared to untreated cells under oxidative stress. researchgate.net For instance, at a concentration of 10 µM, this compound provided substantial protection against H₂O₂ and menadione. researchgate.net This protective capacity was found to be dependent on the severity of the oxidative insult, with the half-maximal concentration for protection shifting as the level of stress increases. researchgate.netnih.gov

Another key indicator of cardiac damage, the release of cardiac troponin I (cTnI), was also significantly reduced in the presence of this compound. researchgate.net Furthermore, research involving the cardiotoxic anticancer drug doxorubicin (DOX) confirmed these protective effects. This compound increased the viability of hPSC-CMs exposed to lethal concentrations of DOX. nih.gov

| Stress Agent | Assay | Effect of this compound | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | CellTiter-Glo (% Viability) | Significant rescue of cell viability | researchgate.net |

| Menadione | CellTiter-Glo (% Viability) | Significant rescue of cell viability | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Troponin I Release | Significant reduction in troponin I release | researchgate.net |

| Doxorubicin (DOX) | CellTiter-Glo (% Viability) | Increased from 46% to 81% in 25 µM DOX | nih.gov |

The mechanism of this compound's protective effects is closely linked to the preservation of mitochondrial health. Inhibition of MAP4K4 has been shown to rescue mitochondrial function in cardiomyocytes under stress. researchgate.netresearchgate.net Mitochondria are central to cellular energy production and survival, and their dysfunction is a key step in cellular injury. nih.gov

Cellular bioenergetics can be assessed by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which reflects glycolysis. core.ac.uknih.gov While specific OCR and ECAR data for this compound are not detailed in the available literature, studies confirm that MAP4K4 inhibition rescues mitochondrial function, which is a primary outcome of these bioenergetic processes. researchgate.net This preservation of mitochondrial integrity is critical for maintaining the ATP supply necessary for cardiomyocyte contraction and survival. nih.gov The compound's ability to sustain mitochondrial function under oxidative stress prevents the catastrophic decline in cellular energy that would otherwise lead to cell death. researchgate.net

This compound exerts its protective effects by modulating specific cell death pathways. Research has shown that MAP4K4 is a critical component in pathways that lead to apoptosis (programmed cell death) in cardiomyocytes subjected to oxidative stress. researchgate.netnih.gov Apoptosis is a regulated process involving caspases that leads to the orderly dismantling of the cell. dtu.dk

By inhibiting MAP4K4, this compound effectively ameliorates apoptosis. nih.govresearchgate.net This was demonstrated in studies where this compound reduced apoptosis in hPSC-CMs treated with doxorubicin. nih.gov The compound's intervention at an upstream point in the stress-activated kinase cascade prevents the activation of downstream effectors that execute the apoptotic program. nih.gov While the primary focus has been on apoptosis, the role of MAP4K4 in other forms of regulated cell death, such as necroptosis or ferroptosis, remains an area for further investigation. nih.gov

Application in Three-Dimensional (3D) Human Engineered Heart Tissue Models

To better mimic the complex environment of the human heart, researchers have utilized 3D human engineered heart tissues (EHTs). nih.govresearchgate.netnih.gov These models, which contain hPSC-CMs in a 3D scaffold, allow for the study of tissue-level functions like coordinated contraction. nih.govnih.gov this compound has been tested in these advanced models to validate its therapeutic potential in a more physiologically relevant context. researchgate.netnih.gov

In 3D EHTs, this compound demonstrated a significant ability to preserve cardiac function under stress. researchgate.net When these tissues were exposed to the oxidative stressor menadione, they typically exhibited a decline in spontaneous beating and a reduction in contractile force. researchgate.net

Treatment with this compound effectively counteracted these effects. It preserved the spontaneous beating of the EHTs over a 24-hour period of menadione exposure. researchgate.net Crucially, it also maintained the force of contraction, a key measure of cardiac performance. researchgate.net This suggests that this compound not only prevents cell death but also preserves the functional capacity of the cardiac tissue. researchgate.netnih.gov The compound also preserved spontaneous calcium oscillations in hPSC-CMs, a hallmark of cardiomyocyte function that is essential for excitation-contraction coupling. nih.gov

| Model | Stress Agent | Measured Parameter | Effect of this compound | Reference |

|---|---|---|---|---|

| 3D Engineered Heart Tissue | Menadione | Spontaneous Beating | Preserved at 1h and 24h | researchgate.net |

| 3D Engineered Heart Tissue | Menadione | Force Generation | Preserved | researchgate.net |

| hPSC-CMs (2D) | Doxorubicin (DOX) | Spontaneous Calcium Transients | Fully rescued | nih.gov |

The function of cardiac tissue relies on intricate interactions between cardiomyocytes and their surrounding microenvironment, including cell-cell junctions and the extracellular matrix. frontiersin.org Three-dimensional EHT models provide a superior platform for studying these interactions compared to standard 2D cell cultures. researchgate.net

Research in Diverse Mammalian Cell Lines and Primary Cultures

Role in Regulating Cellular Stress Responses and Adaptation

This compound, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), has demonstrated a significant capacity to protect cells from oxidative stress. selleckchem.comcaymanchem.comresearchgate.net In studies involving human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs), this compound was shown to rescue cell viability in the presence of stressors like hydrogen peroxide. caymanchem.comresearchgate.net This protective effect is crucial for cellular adaptation and survival under adverse conditions.

Research has shown that the inhibition of MAP4K4 by this compound enhances the survival of cardiomyocytes, suggesting a critical role for this signaling pathway in mediating cellular stress responses. medchemexpress.com The compound's ability to mitigate stress-induced cell death highlights its potential as a tool to study the molecular mechanisms underpinning cellular resilience.

Exploration of this compound’s Influence on Specific Cellular Processes

The scientific inquiry into this compound extends to its effects on several key cellular functions. As an inhibitor of MAP4K4, its influence is observed in pathways central to inflammation, the structural integrity of the cell, its proliferative capacity, and its metabolic activity. selleckchem.comselleck.co.jp

Inflammation: MAP4K4 is recognized as a kinase involved in inflammatory signaling pathways. selleckchem.com The inhibition of MAP4K4 can modulate the production of inflammatory mediators. While direct studies quantifying the effect of this compound on specific cytokine release in various cell lines are still emerging, the known function of its target, MAP4K4, suggests a potential role in attenuating inflammatory responses.

Cytoskeletal Dynamics: The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, motility, and intracellular organization. MAP4K4 has been implicated in the regulation of cytoskeletal dynamics. Therefore, this compound, by inhibiting MAP4K4, is expected to influence processes such as cell migration and adhesion. Further research is needed to fully elucidate the specific effects of this compound on the cytoskeletal architecture in different cell types.

Cell Proliferation: The MAP4K4 signaling pathway is also involved in the regulation of cell proliferation. Studies on the broader effects of MAP4K4 inhibition have indicated a potential to reduce the proliferation of certain cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this context, representing the concentration of a drug that is required for 50% inhibition in vitro. While comprehensive tables of this compound's IC50 values across a wide range of mammalian cell lines are not yet widely available, its inhibitory action on MAP4K4 suggests it could impact cell cycle progression.

Metabolic Pathways: Cellular metabolism, encompassing processes like glycolysis and mitochondrial respiration, is fundamental to cell survival and function. This compound has been shown to influence the metabolic state of cardiomyocytes under stress. Specifically, it inhibits the decrease in the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) induced by menadione, a compound that induces oxidative stress. caymanchem.com This indicates that this compound can help maintain mitochondrial function and energy production in the face of cellular challenges.

Effects of this compound on Cellular Processes

| Cellular Process | Cell Line/Culture | Observed Effect of this compound | Reference |

|---|---|---|---|

| Cellular Stress Response (Oxidative Stress) | Human iPSC-Cardiomyocytes | Prevents hydrogen peroxide-induced decreases in viability (EC50 = 3.16 nM) | caymanchem.com |

| Metabolic Pathways (Mitochondrial Respiration) | vCor.4U Ventricular Cardiomyocytes | Inhibits menadione-induced decreases in Oxygen Consumption Rate (OCR) at 3 and 10 µM | caymanchem.com |

| Metabolic Pathways (Glycolysis) | vCor.4U Ventricular Cardiomyocytes | Inhibits menadione-induced decreases in Extracellular Acidification Rate (ECAR) at 3 and 10 µM | caymanchem.com |

Preclinical in Vivo Research Models for Mechanistic Insights

Studies in Murine Models of Ischemia-Reperfusion Injury

Research utilizing murine models of myocardial infarction has provided foundational proof-of-concept for the cardioprotective effects of DMX-5084.

Assessment of Cellular Survival and Tissue Integrity in Injured Myocardium

In mouse models of ischemia-reperfusion injury, treatment with this compound has demonstrated a marked improvement in tissue integrity. Studies consistently report that the administration of this selective MAP4K4 inhibitor reduces infarct size by more than 50%. researchgate.netnih.govnih.gov This significant reduction in myocardial damage underscores the compound's ability to promote cardiomyocyte survival in an in vivo setting of oxidative stress. nih.govmedchemexpress.com The protective effect was observed even when the compound was administered up to one hour after the reperfusion event, highlighting a clinically relevant therapeutic window. nih.gov

Investigation of Underlying Molecular Mechanisms of MAP4K4 Inhibition in Tissue Response

This compound functions as a potent and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), with an IC50 of 3 nM for the human recombinant enzyme. researchgate.netmedchemexpress.com MAP4K4 is a serine-threonine kinase that is activated in failing human hearts and rodent models of cardiac cell death. researchgate.netnih.gov

The mechanism of this compound's cardioprotective action is tied to its direct inhibition of MAP4K4. In cardiomyocytes, death induced by oxidative stress requires MAP4K4 activity. nih.gov By inhibiting this kinase, this compound rescues critical cellular functions. Specifically, it preserves mitochondrial function and normalizes calcium cycling, both of which are disrupted during ischemia-reperfusion. researchgate.netnih.govdomainex.co.uk This intervention at a key point in the cell death signaling pathway ultimately enhances cardiomyocyte survival. medchemexpress.com In vivo target engagement studies in mice confirmed that orally administered this compound achieved sufficient plasma concentrations to bind to and inhibit cardiac MAP4K4, corresponding with the observed tissue protection. researchgate.net

Table 1: In Vitro Potency of this compound

Target Inhibition Metric (pIC50) Reference MAP4K4 8.55 researchgate.net MINK1/MAP4K6 8.18 researchgate.net TNIK/MAP4K7 7.96 researchgate.net

Exploration in Large Animal Models (e.g., Swine)

To bridge the gap between rodent studies and potential clinical applications, the effects of MAP4K4 inhibition were investigated in a large animal model, which more closely mimics human physiology.

Evaluation of Compound Distribution and Target Engagement in Complex Physiological Systems

For investigation in swine, a soluble, rapidly cleaved prodrug, DMX-10001, was developed to enable intravenous administration. nih.govnih.gov Following infusion in a swine model of myocardial infarction (60-minute left anterior descending coronary artery occlusion followed by 24-hour reperfusion), DMX-10001 was efficiently converted to the active compound, this compound. nih.govresearchgate.net

Pharmacokinetic analysis revealed that this administration strategy was successful in achieving and maintaining high levels of the active drug. researchgate.net Throughout the study period, the plasma concentrations of this compound in pigs were more than fivefold higher than the levels that proved effective in reducing infarct size in mice and rescuing human cardiomyocytes. nih.govnih.gov This confirmed successful compound distribution and established that target engagement levels surpassed the benchmark set by the efficacious mouse studies. nih.gov

Comparative Analysis of Mechanistic Findings Across Different Species

Despite the robust cardioprotective effect observed in mice, the results did not translate with the same magnitude to the swine model. In the randomized, blinded study in pigs, administration of DMX-10001 did not lead to a statistically significant reduction in infarct size as a percentage of the area at risk. nih.govnih.govresearchgate.net While there was a non-significant 27% reduction in infarct size when measured as a percentage of left ventricular mass, the primary endpoint was not met. nih.govresearchgate.net

This disparity in outcomes between mice and pigs, despite achieving higher drug exposure in the latter, highlights significant interspecies differences in the response to MAP4K4 inhibition for cardioprotection. nih.gov The ATP-binding pocket of MAP4K4, where this compound acts, is identical across species, suggesting the difference is not due to the drug-target interaction itself. nih.gov One hypothesis for the discrepancy is that the severity of the injury model in swine may have been too great for the MAP4K4 pathway to sufficiently modify the outcome. nih.gov

Table 2: Comparative Efficacy of this compound in Ischemia-Reperfusion Models

Species Compound Administered Infarct Size Reduction Statistical Significance Reference Mouse This compound >50% Significant [1, 2] Swine DMX-10001 (Prodrug) ~27% (of LV mass) Not Significant [2, 7]

Prodrug Development (e.g., DMX-10001) for Research Delivery Optimization

The development of DMX-10001 was a necessary step to enable preclinical testing in large animal models. The parent compound, this compound, had insufficient aqueous solubility for the intravenous infusion required for rapid administration in an acute myocardial infarction setting. domainex.co.uk

DMX-10001 is a phosphate (B84403) prodrug of this compound, designed for high solubility (over 400-fold greater than this compound). nih.gov It is rapidly hydrolyzed in vivo to release the active this compound. nih.govresearchgate.net In its prodrug form, DMX-10001 is essentially inactive against the MAP4K4 target, with an IC50 of 2.3 µM, which is more than 750-fold higher than that of this compound (3 nM). nih.gov This ensures that target inhibition is attributable solely to the converted active compound, allowing for precise evaluation of the MAP4K4 inhibition mechanism in these advanced preclinical models. nih.gov

Design and Synthesis of Soluble Prodrugs for In Vivo Research Applications

The therapeutic potential of this compound, a potent and selective inhibitor of the stress-activated kinase MAP4K4, in preclinical models necessitated the development of formulations suitable for in vivo administration, particularly for intravenous use in large animal studies. researchgate.netnih.govnih.gov To overcome potential solubility challenges with this compound itself for such applications, a soluble prodrug, designated DMX-10001, was designed and synthesized. researchgate.netnih.govnih.gov

The core strategy behind the development of DMX-10001 was to create a molecule that is highly soluble for intravenous administration and is rapidly converted to the active compound, this compound, in vivo. researchgate.netnih.gov This approach ensures that the target tissues are effectively exposed to the active pharmacological agent. DMX-10001 is characterized as a rapidly cleaved prodrug of this compound, indicating that its chemical structure was modified to include a moiety that is quickly hydrolyzed by endogenous enzymes, such as esterases, upon entering the bloodstream to release the parent drug. researchgate.netnih.gov This rapid conversion was a key design feature to ensure that the pharmacologically active this compound becomes bioavailable shortly after administration.

While the precise chemical structure and synthetic pathway for DMX-10001 are not detailed in the available literature, the principle of its design is centered on enhancing solubility for intravenous formulation while ensuring efficient in vivo conversion to this compound. researchgate.netnih.govnih.gov This prodrug strategy is a common and effective method in pharmaceutical development to improve the physicochemical properties of a drug candidate for specific administration routes.

Pharmacodynamic Studies in Animal Models to Validate Active Compound Exposure

Following the synthesis of the soluble prodrug DMX-10001, comprehensive pharmacodynamic studies were conducted in animal models to confirm its conversion to the active compound this compound and to ensure that target exposure levels were achieved. researchgate.netnih.govnih.gov These studies were crucial to bridge the findings from in vitro and small animal models to larger mammals, providing essential data on the drug's behavior in a biological system more analogous to humans.

In a key preclinical trial, swine were used as the large animal model to investigate the pharmacodynamics of DMX-10001. researchgate.netnih.govnih.gov The study was designed to assess whether intravenous administration of the prodrug would lead to sustained and effective concentrations of the active this compound.

The results from these pharmacodynamic studies were significant. Following intravenous infusion of DMX-10001, cleavage to this compound was detectable in rats within 5 minutes and was largely complete within 60 minutes. nih.gov In the swine model, beginning 30 minutes after the start of the infusion, the plasma concentrations of this compound consistently exceeded, by more than fivefold, the levels that had previously demonstrated therapeutic efficacy in mouse models of myocardial infarction and in human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). researchgate.netnih.govnih.gov This confirmed that the prodrug strategy was successful in delivering the active compound at concentrations well above the anticipated therapeutic threshold.

The table below summarizes the key findings from the pharmacodynamic assessments in the swine model.

| Time Point Post-Infusion Start | This compound Plasma Concentration | Comparison to Efficacious Levels in Mice/hPSC-CMs |

| 30 minutes and onwards | Consistently elevated | > 5-fold higher |

These pharmacodynamic data were critical in validating the in vivo performance of the DMX-10001 prodrug. The studies demonstrated that the designed prodrug was efficiently converted to the active this compound and achieved plasma concentrations that were significantly higher than those required for efficacy in earlier preclinical models. researchgate.netnih.gov This successful validation of active compound exposure was a prerequisite for evaluating the therapeutic efficacy of the MAP4K4 inhibitor in a large animal model of disease. researchgate.netnih.govnih.gov

Advanced Methodologies and Analytical Approaches in Dmx 5084 Research

High-Throughput Kinase Activity and Selectivity Assays

The initial characterization of DMX-5084 relied heavily on high-throughput kinase activity and selectivity assays to determine its potency and specificity. This compound, which is also referred to as DMX-5804 in scientific literature, has been identified as a potent inhibitor of human MAP4K4, exhibiting a half-maximal inhibitory concentration (IC50) of 3 nM in cell-free biochemical assays. selleckchem.comnih.govtargetmol.com This high potency is a key characteristic of the compound's activity.

To understand the selectivity of this compound, its activity was profiled against a broad panel of kinases. These high-throughput screens are crucial for assessing off-target effects and confirming the inhibitor's specificity for its intended target. Results from these selectivity panels demonstrated that this compound is highly selective for MAP4K4. nih.gov While it shows the highest potency against MAP4K4, it does exhibit some activity against other closely related kinases. The selectivity profile, often expressed in terms of pIC50 (the negative logarithm of the IC50), provides a quantitative measure of inhibition across the kinome. For instance, this compound is more potent against human MAP4K4 (pIC50 of 8.55) compared to MINK1/MAP4K6 (pIC50 of 8.18) and TNIK/MAP4K7 (pIC50 of 7.96). selleckchem.comselleckchem.com The selectivity was confirmed across a panel of 141 different kinases, where this compound showed minimal inhibition at a concentration of 1 µM for most of the kinases tested. nih.gov

Further underscoring the specific activity of this compound, studies involving its prodrug, DMX-10001, revealed a significant difference in inhibitory activity. DMX-10001 displayed an IC50 of 2.3 µM against MAP4K4, a value over 750-fold higher than that of this compound, indicating that the prodrug itself is largely inactive and conversion to this compound is necessary for its potent inhibitory effect. nih.gov

| Kinase Target | pIC50 | IC50 (nM) |

|---|---|---|

| human MAP4K4 | 8.55 | 3 |

| MINK1/MAP4K6 | 8.18 | 6.61 |

| TNIK/MAP4K7 | 7.96 | 10.96 |

| MLK1/MAP3K9 | 7.19 | - |

| MLK3/MAP3K11 | 6.99 | - |

| NUAK | 6.88 | - |

| GCK/MAP4K2 | 6.50 | - |

| KHS/MAP4K5 | 6.36 | - |

| ABL1 | 5.80 | - |

| VEGFR | 5.72 | - |

| Aurora B | 5.49 | - |

| FLT3 | 5.31 | - |

| GLK/MAP4K3 | 4.95 | - |

| GSK3β | 4.66 | - |

Cellular Phenotypic Screening and High-Content Microscopy

Cellular phenotypic screening has been a cornerstone in evaluating the biological effects of this compound in a more physiologically relevant context. These assays move beyond isolated enzyme inhibition to assess the compound's impact on cellular behavior and function. A significant finding from this research is the ability of this compound to promote the survival of human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) subjected to oxidative stress. merckmillipore.com This protective effect was a key piece of evidence in the proof-of-concept studies for the compound. domainex.co.ukdomainex.co.uk

High-content microscopy, a technique that combines automated fluorescence microscopy with quantitative image analysis, has been pivotal in these phenotypic screens. This methodology allows for the extraction of a wealth of multiparametric data from individual cells, providing a detailed "fingerprint" of the cellular response to a compound. In the study of this compound, high-content imaging was employed to assess its impact on critical cardiomyocyte functions. For example, researchers used a fluorescent intracellular calcium indicator to monitor calcium cycling, a fundamental process for cardiomyocyte contraction. domainex.co.uk These studies demonstrated that this compound provides dose-dependent protection of cardiomyocyte function against stress induced by menadione (B1676200), a compound that generates reactive oxygen species. domainex.co.uk The ability to visualize and quantify these dynamic cellular processes provides a deeper understanding of the compound's mechanism of action at a cellular level.

Real-Time Metabolic Flux Analysis (e.g., Seahorse XFe24 Analyzer)

To investigate the impact of this compound on cellular metabolism and mitochondrial function, real-time metabolic flux analysis has been employed. The Seahorse XFe24 Analyzer is a key instrument in this area, allowing for the simultaneous measurement of two key metabolic parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely a result of glycolysis. targetmol.com

In studies involving this compound, this technology was used to determine its effect on the mitochondrial function of hiPSC-CMs under conditions of oxidative stress. targetmol.com Research has shown that this compound can rescue mitochondrial function in these cells. targetmol.commerckmillipore.com The experimental protocol typically involves establishing a baseline OCR and ECAR, followed by the addition of a cellular stressor, such as menadione. This compound is administered prior to the stressor to assess its protective effects. targetmol.com To further probe the specifics of mitochondrial function, a series of compounds are sequentially injected into the wells. These include oligomycin A to inhibit ATP synthase, carbonyl cyanide-4-phenylhydrazone (FCCP) to uncouple oxidative phosphorylation, and a combination of antimycin A and rotenone to inhibit mitochondrial complexes III and I, respectively. targetmol.com This detailed analysis provides a comprehensive picture of how this compound influences cellular bioenergetics.

Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., RT-qPCR, Western Blotting, Immunoprecipitation)

Standard molecular biology techniques are essential for dissecting the downstream molecular pathways affected by this compound. While specific studies detailing the use of RT-qPCR or immunoprecipitation with this compound are not prevalent in the available literature, the application of protein analysis has provided valuable insights. For instance, the release of Cardiac Troponin I, a clinically recognized biomarker for myocardial infarction, was found to be reduced in hiPSC-CMs treated with this compound. domainex.co.uk This suggests that this compound can mitigate cellular damage that leads to the release of this protein.

Western blotting is another fundamental technique that would be applied in the study of a kinase inhibitor like this compound. This method allows for the detection and quantification of specific proteins, including the assessment of their phosphorylation status. In the context of this compound research, Western blotting could be used to examine the phosphorylation levels of known MAP4K4 substrates, thereby confirming target engagement and elucidating the downstream signaling cascades modulated by the inhibitor. Similarly, RT-qPCR could be employed to investigate whether this compound treatment leads to changes in the expression of genes regulated by the MAP4K4 signaling pathway. Immunoprecipitation would be a valuable tool for isolating MAP4K4 and its interacting proteins to understand how this compound affects these protein complexes.

Advanced Imaging for Cellular and Tissue Visualization

Advanced imaging techniques are critical for visualizing the effects of this compound at the subcellular level and within the context of tissues. As mentioned previously, fluorescence microscopy using intracellular calcium indicators has been used to visualize the dynamic process of calcium cycling in cardiomyocytes and to demonstrate the protective effects of this compound. domainex.co.uk This type of live-cell imaging provides real-time information on cellular function.

Beyond standard fluorescence microscopy, a suite of advanced imaging modalities offers the potential for even deeper insights. Techniques such as confocal microscopy and super-resolution microscopy can provide high-resolution images of subcellular structures, allowing researchers to observe the localization of MAP4K4 and the effects of its inhibition with this compound in greater detail. For instance, these methods could be used to visualize the impact of this compound on the morphology of mitochondria or other organelles within cardiomyocytes. While specific applications of these highly advanced techniques in this compound research are not extensively documented, their role in modern cell biology suggests they are valuable tools for further characterizing the compound's mechanism of action.

Computational and In Silico Approaches

Computational and in silico methods have played a significant role in the discovery and development of this compound. The progression of this compound was part of a rational drug design program, which inherently relies on computational tools to guide the medicinal chemistry efforts. domainex.co.uk

At the heart of rational drug design are techniques like molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This is crucial for understanding how this compound interacts with the ATP-binding pocket of MAP4K4. The design of the prodrug DMX-10001, which was engineered to prevent its binding to the hinge region of the MAP4K4 kinase domain, was likely informed by such structural or computational modeling. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand interaction. By simulating the movements of atoms over time, these simulations can reveal the stability of the binding pose predicted by docking, as well as conformational changes in the protein and the ligand upon binding. These in silico approaches are invaluable for predicting binding affinity, understanding the key molecular interactions that confer potency and selectivity, and guiding the optimization of inhibitor properties. Although specific molecular models of this compound bound to MAP4K4 are not publicly available, the principles of these computational methods are fundamental to the discovery of such targeted inhibitors.

Bioinformatics for Pathway Analysis and Systems Biology

In the study of targeted therapeutic agents like this compound, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), bioinformatics and systems biology are indispensable for elucidating its mechanism of action on a network level. These computational approaches allow researchers to move beyond a single-target perspective and understand the broader biological consequences of inhibiting MAP4K4. By integrating high-throughput data, these methodologies can map the intricate signaling cascades affected by this compound, predict cellular responses, and identify potential biomarkers of efficacy.

Mapping the MAP4K4 Signaling Network

A foundational step in the bioinformatic analysis of a kinase inhibitor is to comprehensively map the signaling pathways in which its target is involved. MAP4K4 is a key upstream regulator implicated in multiple cellular processes, acting as a node that integrates diverse extracellular and intracellular signals. frontiersin.org Inhibition of MAP4K4 with this compound is therefore expected to have wide-ranging effects on several critical signaling pathways.

Key pathways regulated by MAP4K4 include:

MAPK Pathways: MAP4K4 is known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are crucial in inflammatory responses and stress signaling. nih.govd-nb.info It can also influence the Extracellular signal-regulated kinase (ERK) pathway. nih.gov

Hippo Signaling Pathway: This pathway is critical for controlling organ size and suppressing tumors. MAP4K4 can activate the Hippo pathway by phosphorylating the LATS1 kinase, leading to the cytoplasmic retention and degradation of the transcriptional co-activator YAP. frontiersin.orgnih.gov

mTOR and AMPK Signaling: MAP4K4 can inhibit mTORC1 activity through the activation of AMP-protein kinase (AMPK), playing a role in cellular energy homeostasis and metabolism. frontiersin.orgnih.gov

NF-κB Pathway: By regulating T cell receptor responses, MAP4K4 is involved in modulating the NF-κB signaling cascade, which is central to immune and inflammatory responses. nih.gov

Cytoskeletal Dynamics: The mouse ortholog of MAP4K4, NIK, regulates actin dynamics by interacting with proteins such as ARP2 and the ERM (ezrin, radixin, moesin) family, impacting cell motility and invasion. frontiersin.org

Pathway Enrichment and Network Analysis

To understand the functional consequences of this compound treatment, researchers can employ transcriptomic (e.g., RNA-sequencing) or proteomic profiling of cells treated with the compound. The resulting datasets, which contain information on thousands of differentially expressed genes or proteins, are then analyzed using bioinformatics tools.

Pathway enrichment analysis is a common technique used to identify which biological pathways are statistically overrepresented within the list of affected genes or proteins. By comparing the experimental data against curated pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), this analysis can reveal the primary cellular processes perturbed by this compound. For instance, an enrichment analysis might confirm the significant downregulation of genes in the JNK and p38 MAPK signaling pathways, consistent with MAP4K4 inhibition.

Systems biology takes this a step further by constructing and analyzing molecular interaction networks. These networks represent the complex web of relationships between proteins, genes, and other molecules. By mapping the targets of this compound (primarily MAP4K4 and potentially off-targets) onto this network, researchers can visualize and predict the downstream ripple effects of inhibition. frontiersin.org This approach can uncover non-obvious connections and identify critical nodes that might be essential for the therapeutic effect or potential side effects of this compound.

Hypothetical Research Findings from a Systems Biology Approach

While specific bioinformatics studies on this compound are not yet prevalent in public literature, a systems biology approach would likely yield detailed insights. Below are tables representing the types of data and findings that such an investigation would generate.

Table 1: Key Interacting Proteins and Pathways of MAP4K4 Targeted by this compound

| Interactor/Substrate | Pathway | Predicted Effect of this compound Inhibition |

|---|---|---|

| MEKK1 | JNK/MAPK Signaling | Decreased JNK activation |

| TAK1 | JNK/MAPK Signaling | Reduced JNK activation |

| LATS1/2 | Hippo Pathway | Decreased YAP/TAZ phosphorylation and degradation |

| MLK3 | JNK/MAPK Signaling | Reduced MLK3 phosphorylation and activity |

| ERM Proteins (Ezrin, Radixin, Moesin) | Cytoskeletal Regulation | Altered cell motility and invasion |

| RAP2 | Hippo Pathway Mechanotransduction | Disruption of stiffness-sensing signaling |

Table 2: Potential Downstream Gene Regulation Following this compound Treatment (Hypothetical)

| Gene Target | Associated Pathway | Predicted Change in Expression | Biological Consequence |

|---|---|---|---|

| JUN (c-Jun) | JNK/AP-1 Signaling | Downregulation | Reduced proliferation and inflammation |

| MMP9 | Cell Migration/Invasion | Downregulation | Decreased metastatic potential |

| GLUT4 | Insulin (B600854) Signaling | Upregulation | Improved glucose uptake |

| Survivin | Apoptosis/Cell Cycle | Downregulation | Increased apoptosis, cell cycle arrest |

By integrating computational analysis with experimental data, a systems biology approach provides a holistic view of how this compound functions. This comprehensive understanding is crucial for optimizing its therapeutic application, identifying patient populations most likely to respond, and guiding the development of next-generation kinase inhibitors.

Theoretical Frameworks and Broader Research Implications of Dmx 5084

Expanding Understanding of MAP4K4's Role in Diverse Pathophysiological Processes (e.g., inflammation, diabetes, neurodegeneration)

MAP4K4 is a serine/threonine kinase within the MAP kinase family that plays crucial roles in normal physiology, including embryogenesis and cellular migration. tandfonline.comtandfonline.com It is widely expressed across various normal tissues and is essential for regulating cell adhesion and inflammation. tandfonline.comtandfonline.com Research using genetic approaches, such as knockout studies in mice, has demonstrated the indispensable nature of MAP4K4, with its absence resulting in altered embryonic development and impaired cell migration. tandfonline.comtandfonline.com

Dysregulation of MAP4K4 has been implicated in a range of pathological conditions. It is known to play a significant role in inflammatory, cardiovascular, and malignant diseases. researchgate.net Specifically, MAP4K4 signaling is essential in cell proliferation, transformation, invasiveness, adhesiveness, inflammation, stress responses, and cell migration. researchgate.net Overexpression of MAP4K4 is frequently observed in various cancers. researchgate.net Beyond its pro-survival role in malignancies, MAP4K4 has also been implicated in cancer-associated cachexia. researchgate.netnih.gov

In the context of inflammation, MAP4K4 is considered an inflammation-related kinase and can exert its effects through the JNK, p38 MAPK, and ERK1/2 pathways. nih.gov It is also activated by TAK1, a member of the MAP3K family. nih.gov

MAP4K4 is expressed in tissues relevant to diabetes, including the heart, brain, skeletal muscle, pancreas, and liver, and mediates cytokine-induced insulin (B600854) resistance. plos.org Studies have investigated whether common genetic variants in the MAP4K4 locus are associated with prediabetic traits in humans, such as glucose intolerance, insulin resistance, impaired insulin release, or elevated plasma cytokines. plos.org Findings suggest that common variation in MAP4K4 is associated with insulin resistance and β-cell dysfunction, potentially through its role in inflammatory signaling. plos.org Its impact on insulin sensitivity may be particularly significant as its effect on insulin release appears to diminish with increasing BMI. plos.org More recent research highlights that MAP4K4 exacerbates cardiac microvascular injury in diabetes by facilitating S-nitrosylation modification of Drp1. nih.gov Inhibition of MAP4K4 via DMX-5084 significantly reduced endothelial ferroptosis, alleviated cardiac microvascular dysfunction, and improved cardiac dysfunction in diabetic mouse models by reducing SNO-Drp1. nih.gov

In neurodegeneration, MAP4K4 is implicated in neuronal cell death. frontiersin.org Research suggests that inhibiting MAP4K4/6/7 can promote retinal neuron regeneration from Müller glia in adult mice. nih.gov this compound, which inhibits MAP4K4/6/7, was found to effectively promote Müller glia proliferation and dedifferentiation into retinal progenitor cell-like cells. nih.gov These cells could then spontaneously transdifferentiate into retinal neurons after drug withdrawal. nih.gov This suggests a potential role for MAP4K4 inhibition in regenerative approaches for neurodegenerative conditions affecting the retina.

This compound as a Scientific Tool for Deconvoluting MAP4K4-Mediated Biological Functions

This compound serves as a valuable chemical probe for researchers seeking to understand the specific functions mediated by MAP4K4. Its potency and selectivity allow for targeted inhibition of MAP4K4 activity, enabling the dissection of complex signaling pathways.

This compound is described as a potent, selective MAP4K4 inhibitor with an IC₅₀ of 3 nM for human MAP4K4. targetmol.comcaymanchem.comselleckchem.commedchemexpress.comselleck.co.jp While selective for MAP4K4 over a panel of 141 kinases at 1 µM, it does show some inhibition of MAP4K6 and TRAF2- and NCK-interacting kinase (TNIK; MAP4K7) at low nanomolar concentrations. caymanchem.comselleckchem.commedchemexpress.com This selectivity profile makes this compound a useful tool for differentiating the roles of MAP4K4 from many other kinases.

Studies have utilized this compound to investigate MAP4K4's role in various cellular processes. For instance, in human stem cell-derived cardiomyocytes, this compound prevented hydrogen peroxide-induced decreases in viability and inhibited decreases in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) induced by menadione (B1676200), a compound that induces intracellular reactive oxygen species. caymanchem.comdomainex.co.uk It also prevented menadione-induced decreases in the beating rate and force of contraction in a 3D human-engineered heart tissue model. caymanchem.com These findings highlight the utility of this compound in studying MAP4K4's involvement in cardiomyocyte survival and function under stress.

In the context of retinal regeneration, this compound has been used to demonstrate that inhibiting MAP4K4/6/7 can suppress YAP phosphorylation and promote the nuclear localization of YAP in Müller glia. nih.gov This provides a mechanistic link between MAP4K4 activity and the Hippo pathway, which is crucial for regenerative processes.

Comparative Academic Insights with Other MAP4K Inhibitors and Related Signaling Modulators

Comparing the effects of this compound with other inhibitors targeting MAP4K family members or related signaling pathways provides crucial academic insights into the specificity and downstream consequences of MAP4K4 inhibition.

Several other MAP4K inhibitors have been developed and are used in research, such as GNE-495 and PF-6260933, which also show potency and selectivity for MAP4K4. frontiersin.orgselleckchem.com GNE-495 has demonstrated efficacy in a retinal angiogenesis model. selleckchem.com PF-6260933 is noted for its excellent kinome selectivity. selleckchem.com MAP4K4-IN-3 is another selective MAP4K4 inhibitor used in kinase and cell-based assays. selleckchem.com

This compound's profile, inhibiting MAP4K4, MAP4K6, and TNIK at low nanomolar concentrations, distinguishes it from more narrowly selective inhibitors and allows for the study of the combined inhibition of these kinases. caymanchem.comselleckchem.commedchemexpress.com For example, in retinal regeneration research, this compound's ability to inhibit MAP4K4/6/7 was linked to promoting Müller glia proliferation and dedifferentiation. nih.gov A comparison with XMU-MP-1, an inhibitor of MST1/MST2 in the Hippo pathway, showed that while both could promote YAP nuclear translocation and Müller glia proliferation, this compound was more potent in promoting neuron regeneration in long-term studies. nih.gov This difference was attributed, in part, to this compound also modulating the JNK pathway, suggesting that the broader inhibition profile of this compound might offer distinct advantages in certain contexts compared to inhibitors targeting only upstream Hippo kinases. nih.gov

Other inhibitors mentioned in research target different kinases within the broader MAPK signaling network or related pathways, such as TAK1 inhibitors (e.g., Takinib, NG25) or HPK1 (MAP4K1) inhibitors (e.g., NDI-101150, BGB-15025). targetmol.comselleckchem.com Comparing the outcomes of using this compound versus these inhibitors helps researchers delineate the specific contributions of MAP4K4 within these complex networks. For instance, while TAK1 activates MAP4K4, directly inhibiting MAP4K4 with this compound allows for the study of downstream effects specifically mediated by MAP4K4 activity, independent of other TAK1 substrates. nih.gov

Future Directions for Fundamental and Pre-Translational Research with this compound (excluding clinical development)

This compound continues to be a valuable tool for advancing fundamental understanding of MAP4K4 biology and exploring its potential in pre-translational research. Future directions include further detailed mechanistic studies and exploring its utility in a wider range of disease models.

A key area for future fundamental research involves fully elucidating the downstream substrates and interacting proteins of MAP4K4. While some substrates like TRAF2 have been identified, the full spectrum of MAP4K4-mediated phosphorylation events and protein interactions, particularly in different cell types and disease states, remains largely unexplored. d-nb.info Using this compound in phosphoproteomic and interactome studies could help identify novel MAP4K4 substrates and regulatory partners, providing crucial clues about its mechanistic involvement in various processes.

Further pre-translational research can leverage this compound to explore the therapeutic potential of MAP4K4 inhibition in additional disease models suggested by genetic and observational studies. For example, given the association of MAP4K4 variants with prediabetic traits and the role of MAP4K4 in diabetic cardiomyopathy, this compound could be used in more detailed studies of pancreatic beta-cell function, insulin signaling in various tissues, and the progression of diabetic complications in relevant animal or in vitro models. plos.orgnih.gov

The observed effects of this compound in promoting retinal neuron regeneration in mouse models suggest its potential utility in exploring regenerative strategies for other parts of the central nervous system affected by neurodegenerative diseases. nih.gov Research could investigate whether MAP4K4 inhibition with this compound influences neuronal survival, plasticity, or regeneration in models of conditions like Alzheimer's or Parkinson's disease, focusing on fundamental mechanisms rather than immediate clinical application.

Furthermore, this compound can be used to investigate the role of MAP4K4 in specific aspects of the immune response and inflammation, building on the understanding of MAP4K4 as an inflammation-related kinase. nih.gov This could involve studying the impact of this compound on immune cell function, cytokine production, and inflammatory signaling pathways in various in vitro and in vivo models of inflammatory diseases.

The use of this compound in co-treatment strategies with inhibitors of other signaling pathways could also provide valuable insights. For instance, exploring the combined effects of MAP4K4 and JNK or p38 MAPK inhibition using this compound alongside inhibitors of these downstream kinases could help clarify the hierarchy and interplay of these pathways in different cellular contexts. nih.gov

While this compound itself may have limitations in terms of pharmacokinetic properties for certain in vivo applications, as noted in studies using a pro-drug for improved solubility nih.gov, it remains a critical tool for initial proof-of-concept studies and mechanistic investigations in pre-translational settings. The data generated from such studies using this compound can inform the development of next-generation MAP4K4 inhibitors with optimized properties for specific research applications.

Q & A

Basic: What is the primary biochemical target of DMX-5084, and how does its selectivity profile influence experimental design?

This compound is a potent, orally active inhibitor of MAP4K4 (IC₅₀ = 3 nM; pIC₅₀ = 8.55) with weaker activity against MINK1/MAP4K6 and TNIK/MAP4K7 . To isolate MAP4K4-specific effects, researchers should:

- Perform counter-screening against structurally related kinases (e.g., MAP4K6/7) at relevant concentrations.

- Include negative controls using inactive analogs or siRNA-mediated MAP4K4 knockdown.

- Validate target engagement via phosphorylation assays (e.g., JNK or ERK pathways downstream of MAP4K4) .

Basic: What in vitro and in vivo models are most appropriate for studying this compound's efficacy in disease contexts?

In vitro:

- Cardiomyocyte survival assays under oxidative stress (e.g., hypoxia-reoxygenation) to assess mitochondrial function rescue .

- Cancer cell lines with MAP4K4 overexpression to evaluate anti-proliferative effects.

In vivo:

- Murine ischemia-reperfusion injury models (e.g., myocardial infarction), where this compound reduces damage by >50% .

- Dosage considerations : Optimize bioavailability using pharmacokinetic profiling (e.g., Cmax and half-life in plasma/tissue) .

Advanced: How can researchers resolve contradictions in this compound's therapeutic outcomes across experimental models?

Discrepancies (e.g., efficacy in cardiac vs. cancer models) may arise from tissue-specific MAP4K4 signaling or off-target effects. Methodological solutions include:

- Dose-response analysis to differentiate primary vs. secondary targets.

- Orthogonal validation : Combine genetic (CRISPR/Cas9) and pharmacological inhibition to confirm mechanism.

- Multi-omics profiling (transcriptomics/proteomics) to identify context-dependent pathways .

Advanced: What strategies optimize this compound's experimental design for reproducibility in preclinical studies?

- Standardize delivery protocols : Use consistent vehicle controls (e.g., DMSO concentration ≤0.1% in vitro) .

- Blinded endpoint analysis : Mitigate bias in histopathological or functional assessments (e.g., infarct size measurement).

- Data transparency : Publish raw datasets, including negative results, to address publication bias .

Basic: How does this compound's pharmacokinetic profile affect dosing regimens in animal studies?

- Solubility : 125 mg/mL in DMSO (345.89 mM) requires dilution to nontoxic levels for in vivo administration .

- Half-life and metabolism : Conduct LC-MS/MS to quantify plasma/tissue concentrations over time.

- Route optimization : Compare oral gavage vs. intraperitoneal delivery for bioavailability .

Advanced: What methodological frameworks ensure rigorous hypothesis testing when combining this compound with other therapeutics?

For combination studies (e.g., with HIF-1 inhibitors):

- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify interactions.

- Pharmacodynamic markers : Monitor MAP4K4 downstream effectors (e.g., TRAF2 phosphorylation).

- Ethical alignment : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational relevance .

Basic: What analytical techniques validate this compound's target specificity in cellular assays?

- Kinase activity profiling : Use recombinant MAP4K4 in ATP-binding assays with/without this compound.

- Cellular thermal shift assays (CETSA) to confirm target engagement .

- RNA-seq to identify MAP4K4-regulated genes (e.g., pro-survival factors like Bcl-2) .

Advanced: How should researchers address potential confounders in this compound's cardiac protection studies?

- Control cohorts : Include wild-type mice treated with this compound to exclude off-target cardiac effects .

- Functional endpoints : Combine echocardiography with biomarkers (e.g., troponin levels).

- Long-term toxicity : Monitor for compensatory signaling (e.g., MAP4K7 upregulation) .

Basic: What are the key considerations for formulating research questions on this compound's mechanism in neurodegenerative diseases?

- Pathway relevance : MAP4K4's role in neuronal apoptosis and inflammation .

- Model selection : Primary neurons vs. iPSC-derived glial cells for species-specific responses.

- PICO framework : Define Population (cell type), Intervention (dose), Comparison (vehicle/inhibitor), Outcome (viability) .

Advanced: How can mixed-methods approaches enhance understanding of this compound's pleiotropic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.